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Compound of Interest

Compound Name: DNA gyrase B-IN-1

Cat. No.: B12419726 Get Quote

These application notes provide a detailed protocol for determining the inhibitory activity of

DNA gyrase B-IN-1 on the ATPase activity of DNA gyrase. The protocol is intended for

researchers, scientists, and drug development professionals familiar with basic biochemical

assays.

Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative

supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The

energy for this supercoiling activity is derived from the hydrolysis of ATP, a reaction catalyzed

by the GyrB subunit of the enzyme.[2][3][4] This ATPase activity is a validated target for the

development of novel antibacterial agents.[2][4] DNA gyrase B-IN-1 is a putative inhibitor of

the GyrB subunit. This document outlines the experimental setup for an in vitro ATPase activity

assay to characterize the inhibitory potential of this compound.

The most common methods for measuring gyrase ATPase activity involve either a coupled-

enzyme spectrophotometric assay or a phosphate detection assay.[2][5][6] The coupled-

enzyme assay links the production of ADP to the oxidation of NADH, which can be monitored

by a decrease in absorbance at 340 nm.[5][6] The phosphate detection assay, often utilizing

malachite green, colorimetrically measures the amount of inorganic phosphate released during

ATP hydrolysis.[7] This protocol will focus on the widely used coupled-enzyme assay.
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The overall experimental workflow for the DNA gyrase B-IN-1 ATPase activity assay is

depicted below.
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Caption: Experimental workflow for the DNA gyrase B-IN-1 ATPase activity assay.

Signaling Pathway
The coupled-enzyme assay for ATPase activity relies on a series of linked enzymatic reactions.

The hydrolysis of ATP by DNA gyrase produces ADP. Pyruvate kinase then uses

phosphoenolpyruvate (PEP) to convert ADP back to ATP, generating pyruvate in the process.

Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+ in the

process. The consumption of NADH, which absorbs light at 340 nm, is monitored

spectrophotometrically. DNA Gyrase B-IN-1 is hypothesized to inhibit the initial step of this

pathway.
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Caption: Coupled-enzyme system for the DNA gyrase ATPase assay.
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Experimental Protocols
Materials and Reagents

Reagent Stock Concentration Storage

5x Gyrase Assay Buffer

250 mM Tris-HCl (pH 7.5), 500

mM KCl, 25 mM MgCl₂, 25 mM

DTT, 5 mM EDTA

-20°C

E. coli DNA Gyrase 1 µM -80°C

Linearized pBR322 DNA 1 mg/mL -20°C

ATP 100 mM -20°C

Phosphoenolpyruvate (PEP) 80 mM -20°C

NADH 20 mM -20°C (protect from light)

Pyruvate Kinase/Lactate

Dehydrogenase (PK/LDH)

~1000 U/mL PK, ~1500 U/mL

LDH
4°C

DNA Gyrase B-IN-1 10 mM in 100% DMSO -20°C

DMSO 100% Room Temperature

Nuclease-free water - Room Temperature

Assay Procedure
This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

Prepare the Assay Mix: On the day of the experiment, prepare a sufficient volume of Assay

Mix for all reactions. For each 100 µL reaction, combine the following reagents:

20 µL of 5x Gyrase Assay Buffer

3 µL of Linear pBR322 DNA

1 µL of PEP (80 mM stock)

1.5 µL of PK/LDH
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2 µL of NADH (20 mM stock)

45.5 µL of Nuclease-free water

Prepare DNA Gyrase B-IN-1 Dilutions: Perform a serial dilution of the 10 mM DNA Gyrase
B-IN-1 stock solution in 100% DMSO to obtain a range of concentrations. A typical starting

point would be a 10-point, 2-fold serial dilution.

Set up the Reaction Plate:

Add 73 µL of the Assay Mix to the appropriate wells of a clear, flat-bottom 96-well plate.

Add 1 µL of the appropriate DNA Gyrase B-IN-1 dilution or DMSO (for positive and

negative controls) to each well.

Add 10 µL of nuclease-free water to the negative control wells.

Add 10 µL of diluted E. coli DNA gyrase (final concentration of 50 nM) to all wells except

the negative control.[6]

Mix the contents of the wells by gentle pipetting.

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[6]

Initiate the Reaction:

Add 16 µL of a 6.25 mM ATP solution to all wells to initiate the reaction (final ATP

concentration of 1 mM).

Immediately place the plate in a spectrophotometer capable of kinetic readings.

Data Acquisition:

Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes at

25°C.[6]

Data Presentation and Analysis
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The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

The percent inhibition for each concentration of DNA Gyrase B-IN-1 is calculated using the

following formula:

% Inhibition = [1 - (Rateinhibitor / RateDMSO)] x 100

The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is

determined by plotting the percent inhibition against the logarithm of the inhibitor concentration

and fitting the data to a sigmoidal dose-response curve.

Representative Data for DNA Gyrase B-IN-1
DNA Gyrase B-IN-1 (µM) Rate (mOD/min) % Inhibition

0 (DMSO Control) 15.2 0

0.1 14.1 7.2

0.3 11.8 22.4

1 8.5 44.1

3 4.6 69.7

10 2.1 86.2

30 1.2 92.1

100 0.9 94.1

IC₅₀ Determination
Parameter Value

IC₅₀ (µM) 1.25

Hill Slope 1.1

R² 0.995
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This protocol provides a robust and reproducible method for assessing the inhibitory activity of

DNA Gyrase B-IN-1 on the ATPase function of DNA gyrase. The coupled-enzyme assay offers

a continuous readout of enzyme activity, allowing for detailed kinetic analysis. The

representative data indicates that DNA Gyrase B-IN-1 is a potent inhibitor of this enzyme, with

an IC₅₀ value in the low micromolar range. This assay can be adapted for high-throughput

screening of other potential DNA gyrase inhibitors.[8][9] It is important to ensure the stability of

the enzyme and consistency in experimental setup to minimize variability.[1] For further

characterization, subsequent experiments could include determining the mechanism of

inhibition (e.g., competitive, non-competitive) by varying the ATP concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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